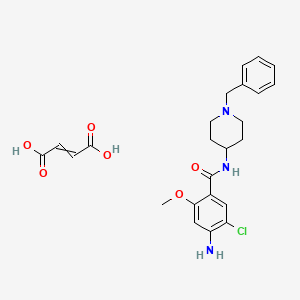![molecular formula C19H19NO4S B13879956 3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with 4-hydroxybenzaldehyde and ethyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-Methoxy-3-(5-substituted phenyl-[1,3,4]oxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial properties, these compounds also contain the benzothiazole moiety.
Uniqueness
3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropanoic acid side chain differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
Molekularformel |
C19H19NO4S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-2-23-16(11-19(21)22)13-7-9-14(10-8-13)24-12-18-20-15-5-3-4-6-17(15)25-18/h3-10,16H,2,11-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZIDOZMDFSQUIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



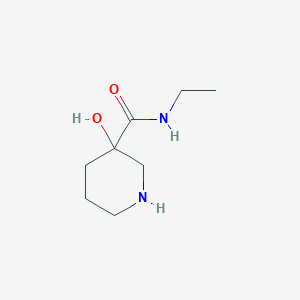
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
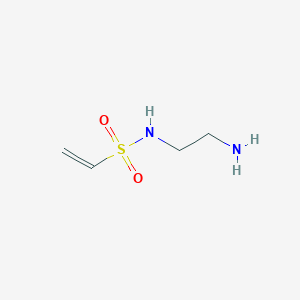

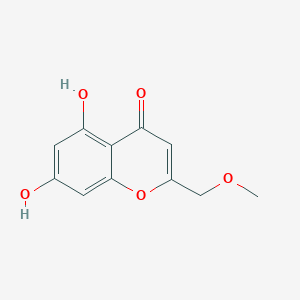
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
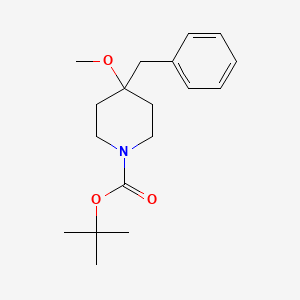

![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
